molecular formula C11H20Cl2N2 B13046231 (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13046231
M. Wt: 251.19 g/mol
InChI Key: RPAKCMUPSVEOJU-NVJADKKVSA-N
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Description

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl is a chiral organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a phenyl ring substituted with an isopropyl group and an ethane-1,2-diamine moiety. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is usually a substituted benzene derivative.

    Substitution Reaction: The benzene derivative undergoes a substitution reaction to introduce the isopropyl group at the para position.

    Formation of Ethane-1,2-diamine Moiety: The substituted benzene is then subjected to a series of reactions to introduce the ethane-1,2-diamine moiety. This often involves the use of reagents such as ethylenediamine and appropriate catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets amine receptors and enzymes involved in amine metabolism.

    Pathways Involved: It modulates the activity of these receptors and enzymes, leading to various biochemical effects. The exact pathways and mechanisms are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simpler analog with a similar structure but lacking the isopropyl group and ethane-1,2-diamine moiety.

    Amphetamine: A well-known stimulant with a similar phenylethylamine backbone but different substituents.

    Methamphetamine: Another stimulant with structural similarities but distinct pharmacological properties.

Uniqueness

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific chiral configuration and the presence of both the isopropyl group and ethane-1,2-diamine moiety. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

(1S)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H/t11-;;/m1../s1

InChI Key

RPAKCMUPSVEOJU-NVJADKKVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

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